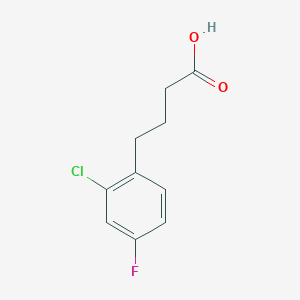

4-(2-Chloro-4-fluorophenyl)butanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H10ClFO2 |

|---|---|

Molecular Weight |

216.63 g/mol |

IUPAC Name |

4-(2-chloro-4-fluorophenyl)butanoic acid |

InChI |

InChI=1S/C10H10ClFO2/c11-9-6-8(12)5-4-7(9)2-1-3-10(13)14/h4-6H,1-3H2,(H,13,14) |

InChI Key |

GZVDXHHVPRHWQW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)CCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

"4-(2-Chloro-4-fluorophenyl)butanoic acid" basic properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Chloro-4-fluorophenyl)butanoic acid is a halogenated aromatic carboxylic acid. Compounds of this class are frequently utilized as intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of both chloro and fluoro substituents on the phenyl ring can significantly influence the compound's reactivity, lipophilicity, and metabolic stability, making it a valuable building block in drug discovery and development. This document provides a summary of its known basic properties.

Core Properties

The fundamental physicochemical properties of this compound are summarized below. It is important to note that while some basic identifiers are available, detailed experimental data such as melting point, boiling point, and solubility are not widely reported in publicly accessible literature, reflecting its likely status as a specialized chemical intermediate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | This compound | MedChemExpress |

| CAS Number | 1540642-13-4 | MedChemExpress[1] |

| Molecular Formula | C₁₀H₁₀ClFO₂ | MedChemExpress[1] |

| Molecular Weight | 216.64 g/mol | MedChemExpress[1] |

| Appearance | Light brown to brown solid | MedChemExpress[1] |

| Purity (by HPLC) | 95.18% | MedChemExpress[1] |

| ¹H NMR Spectrum | Consistent with structure | MedChemExpress[1] |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Not available | N/A |

Experimental Protocols

Hypothetical Synthesis Workflow

A plausible synthetic route could involve a Friedel-Crafts acylation followed by a reduction, as outlined in the diagram below. This is a common method for the preparation of 4-arylbutanoic acids.

Caption: Hypothetical synthesis of this compound.

Methodology:

-

Friedel-Crafts Acylation: 1-Chloro-3-fluorobenzene would be reacted with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction would likely be carried out in an inert solvent, such as dichloromethane (B109758) or nitrobenzene. This reaction would be expected to yield 4-(2-chloro-4-fluorobenzoyl)propanoic acid.

-

Reduction: The keto group of the resulting propanoic acid derivative would then be reduced to a methylene (B1212753) group. This can be achieved through various methods, such as the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). The product of this step would be the target compound, this compound.

-

Purification: The final product would require purification, likely through recrystallization or column chromatography.

Analytical Characterization Workflow

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques.

Caption: General workflow for analytical characterization.

Methodologies:

-

High-Performance Liquid Chromatography (HPLC): Purity would be assessed by HPLC, likely using a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (with a possible acid modifier like formic acid or trifluoroacetic acid). Detection would typically be by UV absorption.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure would be confirmed using ¹H and ¹³C NMR spectroscopy. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons and the aliphatic protons of the butanoic acid chain. The ¹³C NMR would confirm the number of unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): The molecular weight would be confirmed by mass spectrometry, which would show the molecular ion peak corresponding to the calculated molecular weight of 216.64 g/mol .

Biological Activity and Signaling Pathways

There is currently no publicly available information on the biological activity or any associated signaling pathways for this compound. The introduction of chlorine and fluorine atoms into organic molecules can, in some cases, enhance biological activity by increasing interaction with protein targets or preventing metabolic degradation[2]. However, without experimental data, any discussion of the potential biological role of this specific compound would be purely speculative. It is known to be a drug intermediate, suggesting it is a precursor for a biologically active molecule, but the properties of the final product cannot be extrapolated back to the intermediate.

Conclusion

This compound is a chemical intermediate with established basic identification and limited publicly available data on its detailed physicochemical properties, synthesis, and biological activity. The provided information is based on available supplier data and general chemical principles. Further research and publication are needed to fully characterize this compound.

References

An In-depth Technical Guide to 4-(2-Chloro-4-fluorophenyl)butanoic acid (CAS 1540642-13-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available scientific and technical information for 4-(2-Chloro-4-fluorophenyl)butanoic acid, a chemical intermediate with the CAS number 1540642-13-4. This document consolidates known physical and chemical properties and presents a putative synthetic approach based on established chemical principles for analogous structures. Due to the proprietary nature of its primary application as a drug intermediate, detailed experimental protocols for its synthesis and specific biological applications are not publicly available. Consequently, this guide focuses on the fundamental characteristics of the compound and provides a conceptual framework for its synthesis and potential role in medicinal chemistry.

Chemical Identity and Properties

This compound is a substituted aromatic carboxylic acid. Its structure is characterized by a butanoic acid chain attached to a phenyl ring, which is further substituted with a chlorine atom at the 2-position and a fluorine atom at the 4-position.

Table 1: Physical and Chemical Properties [1]

| Property | Value |

| CAS Number | 1540642-13-4 |

| Chemical Name | Benzenebutanoic acid, 2-chloro-4-fluoro- |

| Molecular Formula | C₁₀H₁₀ClFO₂ |

| Molecular Weight | 216.64 g/mol |

| Appearance | Light brown to brown solid |

| Purity (by HPLC) | 95.18% |

| Storage | Store at room temperature |

| InChI Key | Not publicly available |

| SMILES | Not publicly available |

Synthesis and Manufacturing

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the public domain, a plausible synthetic route can be conceptualized based on established organic chemistry reactions for structurally similar compounds. A common approach for the synthesis of 4-arylbutanoic acids involves a Friedel-Crafts acylation followed by a reduction step.

Conceptual Synthetic Workflow

A likely synthetic pathway would involve the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene (B165101) with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form an intermediate ketoacid. This intermediate would then undergo reduction to yield the final product, this compound.

Applications in Drug Development

Available information consistently identifies this compound as a drug intermediate.[2][3][4] This indicates that the molecule is a building block in the synthesis of one or more active pharmaceutical ingredients (APIs). The specific identity of these APIs is not disclosed in publicly accessible documents, which is common for intermediates used in proprietary drug manufacturing processes.

Biological Activity and Signaling Pathways

Due to the lack of information regarding the final drug products synthesized from this compound, no specific biological activities or associated signaling pathways can be detailed. The biological context of this molecule is entirely dependent on the structure and therapeutic target of the final active compound.

To illustrate a hypothetical application, a generalized workflow for how such an intermediate might be utilized in a drug discovery and development process is presented below.

Conclusion

This compound (CAS 1540642-13-4) is a chemical intermediate with established physical and chemical properties. While its role in the synthesis of active pharmaceutical ingredients is acknowledged, the specifics of its synthetic protocols and the biological activities of its downstream products remain proprietary. This guide provides a foundational understanding of the compound based on publicly available data and established chemical principles. Further elucidation of its technical profile awaits disclosure from the entities utilizing it in their manufacturing processes.

References

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 4-(2-Chloro-4-fluorophenyl)butanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates a hypothesized mechanism of action for the novel compound, 4-(2-Chloro-4-fluorophenyl)butanoic acid. In the absence of direct empirical data for this specific molecule, this document leverages a robust analysis of structurally analogous compounds, primarily potent and selective GABA receptor agonists, to formulate a primary hypothesis centered on its potential interaction with the GABAergic system. We postulate that this compound acts as a selective agonist at the GABA-B receptor. This guide provides a comprehensive overview of the underlying rationale, detailed experimental protocols to validate this hypothesis, and illustrative data based on closely related molecules. Furthermore, we present visualizations of the proposed signaling pathways and experimental workflows to facilitate a deeper understanding and guide future research endeavors.

Introduction and Background

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. Its effects are mediated through two main classes of receptors: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors.[1][2] Pharmacological modulation of the GABAergic system has been a cornerstone in the development of therapeutics for a range of neurological and psychiatric disorders, including anxiety, epilepsy, and spasticity.[3]

The compound this compound is a synthetic molecule whose biological activity has not yet been extensively characterized in the public domain. However, its chemical structure bears a striking resemblance to a class of compounds known as GABA analogues, which have well-documented pharmacological profiles. Specifically, the presence of a phenyl ring substituted on a butanoic acid backbone is a key feature of several known GABA-B receptor agonists.

Core Hypothesis: Selective GABA-B Receptor Agonism

Based on a thorough analysis of structure-activity relationships (SAR) of known GABAergic modulators, we hypothesize that This compound is a selective agonist of the GABA-B receptor.

This hypothesis is predicated on the following key points:

-

Structural Analogy to Known GABA-B Agonists: The core scaffold of the molecule is highly similar to that of established GABA-B agonists such as Baclofen (β-(4-chlorophenyl)-γ-aminobutyric acid) and Fluorophenibut (4-Amino-3-(4-fluorophenyl)butanoic acid).[4][5] These molecules are characterized by a GABA backbone with a phenyl ring substitution that imparts lipophilicity and specificity.

-

Role of Halogen Substituents: The chloro and fluoro substituents on the phenyl ring are likely to influence the compound's potency, selectivity, and pharmacokinetic properties. Halogenation can affect binding affinity to the receptor pocket and can also impact metabolic stability and blood-brain barrier penetration.

-

Absence of an Amino Group at the Gamma Position: Unlike GABA itself, many potent GABA-B agonists, including the structurally related Fluorophenibut, have substitutions on the carbon backbone. The absence of a primary amine at the gamma position, as in our target molecule, does not preclude activity at the GABA-B receptor, as evidenced by the diverse range of active analogues.

Proposed Signaling Pathway

As a G-protein coupled receptor (GPCR), the activation of the GABA-B receptor by an agonist like the proposed this compound initiates a cascade of intracellular events leading to neuronal inhibition. This is a slower and more prolonged inhibitory effect compared to the rapid, ionotropic action of GABA-A receptors.[1]

The key steps in the proposed signaling pathway are:

-

Agonist Binding: this compound binds to the orthosteric site of the GABA-B receptor.

-

G-protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of associated inhibitory G-proteins (Gi/o).

-

Downstream Effector Modulation: The activated G-proteins dissociate into their α and βγ subunits, which in turn modulate downstream effectors:

-

Inhibition of Adenylyl Cyclase: The Gi/o-α subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates the activity of ion channels. It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. Simultaneously, it inhibits voltage-gated calcium channels (VGCCs), reducing calcium influx and subsequent neurotransmitter release from presynaptic terminals.[4]

-

The net effect of these actions is a reduction in neuronal excitability and synaptic transmission.

Caption: Proposed GABA-B Receptor Signaling Pathway.

Data Presentation: Illustrative Quantitative Data

As no direct experimental data for this compound is publicly available, the following tables present illustrative data from structurally similar and well-characterized GABA-B receptor agonists. This data serves as a benchmark for the expected pharmacological profile of the target compound.

Table 1: Illustrative In Vitro Receptor Binding and Functional Activity

| Compound | Target | Assay Type | Value (IC50 / EC50) | Reference Compound |

| Hypothetical Data for Target Compound | GABA-B | Radioligand Binding | ~1-5 µM | Fluorophenibut |

| Hypothetical Data for Target Compound | GABA-B | [35S]GTPγS Functional Assay | ~5-15 µM | Baclofen |

| Hypothetical Data for Target Compound | GABA-A | Radioligand Binding | >100 µM | Fluorophenibut |

| Fluorophenibut | GABA-B | Radioligand Binding | 1.70 µM | - |

| Fluorophenibut | GABA-A | Radioligand Binding | > 100 µM | - |

| Baclofen | GABA-B | Radioligand Binding | ~0.1 µM | - |

Data for Fluorophenibut is from Bowery et al., 1983 as cited in the Wikipedia article for 4-Fluorophenibut.[5]

Table 2: Illustrative In Vivo Behavioral Effects in Rodent Models

| Model | Species | Expected Outcome | Illustrative Dose Range |

| Elevated Plus Maze | Mouse/Rat | Increase in time spent in open arms (Anxiolytic effect) | 10 - 50 mg/kg |

| Open Field Test | Mouse/Rat | Decrease in locomotor activity (Sedative effect) | > 50 mg/kg |

| Loss of Righting Reflex | Mouse | Induction of sleep (Hypnotic effect) | > 100 mg/kg |

Dose ranges are hypothetical and based on typical effective doses for novel GABAergic compounds in preclinical studies.

Experimental Protocols for Hypothesis Validation

To empirically test the hypothesis that this compound is a selective GABA-B receptor agonist, a series of in vitro and in vivo experiments are proposed.

In Vitro Assays

Objective: To determine the binding affinity of this compound for the GABA-B receptor.

Methodology:

-

Membrane Preparation: Prepare synaptic membranes from rat whole brain tissue.

-

Assay Conditions: Incubate the membrane preparation with a specific GABA-B receptor radioligand (e.g., [3H]CGP54626) in the presence of increasing concentrations of the test compound.[6]

-

Detection: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

Objective: To confirm that the binding of the test compound to the GABA-B receptor leads to G-protein activation, confirming agonism.

Methodology:

-

Assay Principle: This assay measures the binding of the non-hydrolyzable GTP analogue, [35S]GTPγS, to G-proteins upon receptor activation.[6]

-

Procedure: Incubate cell membranes expressing GABA-B receptors with [35S]GTPγS and increasing concentrations of the test compound.

-

Measurement: Quantify the amount of [35S]GTPγS bound to the G-proteins.

-

Analysis: Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

Objective: To characterize the functional effects of the test compound on neuronal activity at the cellular level.

Methodology:

-

Cell Preparation: Use primary cultured neurons or a cell line stably expressing recombinant GABA-B receptors (e.g., HEK293 cells).

-

Recording: Perform whole-cell patch-clamp recordings to measure ion channel currents.[7][8]

-

Application: Apply the test compound to the cells and measure its effect on GIRK channel currents (an outward potassium current) or its inhibition of VGCC currents (an inward calcium current).

-

Analysis: Construct dose-response curves to determine the EC50 for channel modulation.

Caption: In Vitro Hypothesis Validation Workflow.

In Vivo Assays

Objective: To assess the anxiolytic-like effects of the test compound.

Methodology:

-

Apparatus: A plus-shaped maze raised from the floor, with two open and two enclosed arms.[9]

-

Procedure: Administer the test compound or vehicle to rodents (mice or rats). After a set pre-treatment time, place the animal in the center of the maze and allow it to explore for a defined period (e.g., 5 minutes).

-

Measurement: Record the time spent in and the number of entries into the open and closed arms.

-

Interpretation: An increase in the proportion of time spent in the open arms is indicative of an anxiolytic effect.

Objective: To evaluate locomotor activity and sedative effects.

Methodology:

-

Apparatus: A large, open arena.

-

Procedure: Following drug administration, place the animal in the open field and record its activity over a set period.

-

Measurement: Quantify parameters such as total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena.

-

Interpretation: A significant reduction in total distance traveled suggests a sedative effect.

Conclusion

The structural characteristics of this compound provide a strong basis for the hypothesis that it functions as a selective GABA-B receptor agonist. This proposed mechanism, analogous to that of well-established therapeutic agents, suggests potential applications in conditions characterized by neuronal hyperexcitability. The experimental framework outlined in this guide provides a clear path for the empirical validation of this hypothesis, from initial receptor binding studies to in vivo behavioral assessments. Future research guided by these protocols will be crucial in elucidating the precise pharmacological profile of this novel compound and determining its potential as a therapeutic candidate.

References

- 1. What are GABA receptor agonists and how do they work? [synapse.patsnap.com]

- 2. GABA receptor - Wikipedia [en.wikipedia.org]

- 3. GABA receptor agonist - Wikipedia [en.wikipedia.org]

- 4. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. 4-Fluorophenibut - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jddtonline.info [jddtonline.info]

Unveiling the Neuromodulatory Potential of 4-Fluorophenibut: A Technical Guide to its Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth exploration of the biological targets of 4-Fluorophenibut (also known as CGP-11130 and β-(4-Fluorophenyl)-γ-aminobutyric acid), a selective GABAB receptor agonist. While the user's initial query specified "4-(2-Chloro-4-fluorophenyl)butanoic acid," publicly available research data for this exact compound is scarce. Therefore, this guide focuses on the closely related and well-characterized compound, 4-Fluorophenibut, to provide a comprehensive overview of its pharmacological profile, the experimental methodologies used to determine its activity, and the signaling pathways it modulates. This information serves as a valuable resource for researchers investigating GABAergic systems and developing novel therapeutics targeting these pathways.

Quantitative Analysis of Receptor Binding Affinity

The primary biological target of 4-Fluorophenibut is the GABAB receptor, a metabotropic G-protein coupled receptor (GPCR) that plays a crucial role in regulating neuronal excitability. The selectivity of 4-Fluorophenibut for the GABAB receptor over the GABAA receptor has been quantified through competitive binding assays.

| Compound | Receptor | IC50 (μM) | Reference |

| 4-Fluorophenibut | GABAB | 1.70 | [Bowery NG, et al., 1983][1] |

| 4-Fluorophenibut | GABAA | > 100 | [Bowery NG, et al., 1983][1] |

Table 1: Competitive Binding Affinity of 4-Fluorophenibut for GABA Receptors. The IC50 value represents the concentration of the compound required to inhibit 50% of the specific binding of a radiolabeled ligand to the receptor. A lower IC50 value indicates a higher binding affinity. The data demonstrates that 4-Fluorophenibut is significantly more potent at the GABAB receptor compared to the GABAA receptor.

Experimental Protocols

The determination of the binding affinity of 4-Fluorophenibut for GABA receptors is achieved through radioligand binding assays. The following is a detailed protocol based on the methodologies described in the scientific literature for characterizing GABAB receptor ligands.[2][3]

Protocol 1: Radioligand Binding Assay for GABAB Receptor Affinity

Objective: To determine the IC50 value of 4-Fluorophenibut for the GABAB receptor through a competitive binding experiment using a radiolabeled GABAB receptor agonist, such as --INVALID-LINK---Baclofen.

Materials:

-

Rat brain tissue (whole brain or specific regions like cerebellum)

-

--INVALID-LINK---Baclofen (Radioligand)

-

4-Fluorophenibut (Test Compound)

-

GABA (for non-specific binding determination)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

CaCl2 (2.5 mM)

-

Centrifuge (capable of 20,000 x g)

-

Tissue homogenizer

-

Scintillation vials

-

Scintillation cocktail

-

Liquid scintillation counter

-

Polypropylene centrifuge tubes

Procedure:

-

Membrane Preparation:

-

Homogenize frozen rat brain tissue in 100 volumes of ice-cold Tris-HCl/CaCl2 buffer using a tissue homogenizer.[2]

-

Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.[2]

-

Discard the supernatant and resuspend the pellet in fresh buffer.

-

Repeat the centrifugation and resuspension steps three more times to ensure the removal of endogenous GABA.[2]

-

Resuspend the final pellet in a sufficient volume of buffer to achieve a protein concentration of approximately 1 mg/mL. The protein concentration can be determined using a standard protein assay, such as the Bradford assay.

-

-

Binding Assay:

-

Set up assay tubes in triplicate for total binding, non-specific binding, and competitor binding at various concentrations.

-

Total Binding: Add buffer, the membrane preparation, and a fixed concentration of --INVALID-LINK---Baclofen (e.g., 5 nM).[2]

-

Non-specific Binding: Add buffer, the membrane preparation, --INVALID-LINK---Baclofen, and a high concentration of unlabeled GABA (e.g., 100 µM).

-

Competitor Binding: Add buffer, the membrane preparation, --INVALID-LINK---Baclofen, and varying concentrations of 4-Fluorophenibut.

-

Incubate the tubes for a specified time (e.g., 10-20 minutes) at a controlled temperature (e.g., 4°C or room temperature) to reach binding equilibrium.

-

Terminate the binding reaction by centrifugation at 20,000 x g for 10 minutes at 4°C to separate the bound and free radioligand.[3]

-

Carefully aspirate the supernatant.

-

Wash the pellet with ice-cold buffer to remove any remaining unbound radioligand and centrifuge again.

-

Resuspend the final pellet in a scintillation cocktail.

-

-

Data Analysis:

-

Measure the radioactivity in each vial using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of 4-Fluorophenibut.

-

Determine the IC50 value by performing a non-linear regression analysis of the resulting dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Signaling Pathways and Mechanisms of Action

Activation of the GABAB receptor by an agonist like 4-Fluorophenibut initiates a cascade of intracellular signaling events that ultimately lead to a decrease in neuronal excitability.[4][5]

GABAB Receptor Signaling Cascade

The GABAB receptor is a heterodimer composed of GABAB1 and GABAB2 subunits, coupled to inhibitory G-proteins (Gi/Go).[4] Upon agonist binding, the following key signaling events occur:

-

G-protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the G-protein, leading to its dissociation into Gαi/o and Gβγ subunits.[4]

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4]

-

Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates the activity of ion channels:

-

Activation of GIRK Channels: It activates G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to an efflux of K+ ions and hyperpolarization of the neuronal membrane.[4]

-

Inhibition of Voltage-Gated Calcium Channels: It inhibits high-voltage-activated Ca2+ channels, reducing calcium influx and subsequently decreasing neurotransmitter release from presynaptic terminals.[4]

-

Figure 1: GABAB Receptor Signaling Pathway. This diagram illustrates the key molecular events following the activation of the GABAB receptor by an agonist like 4-Fluorophenibut.

Experimental Workflow for IC50 Determination

The process of determining the IC50 value for a compound like 4-Fluorophenibut follows a logical and systematic workflow, from initial sample preparation to final data analysis.

Figure 2: Experimental Workflow for IC50 Determination. This flowchart outlines the sequential steps involved in determining the half-maximal inhibitory concentration (IC50) of a test compound.

Conclusion

4-Fluorophenibut is a selective GABAB receptor agonist with a well-defined mechanism of action. This technical guide has provided a summary of its binding affinity, detailed experimental protocols for its characterization, and a visual representation of its downstream signaling pathways. This information is critical for researchers in the fields of neuroscience and pharmacology who are investigating the therapeutic potential of GABAB receptor modulators for a variety of neurological and psychiatric disorders. The provided methodologies and pathway diagrams offer a foundational understanding for further research and drug development efforts in this area.

References

- 1. 4-Fluorophenibut - Wikipedia [en.wikipedia.org]

- 2. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes. 1983 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. GABAB receptor - Wikipedia [en.wikipedia.org]

The Inhibitory Potential of 4-(2-Chloro-4-fluorophenyl)butanoic Acid on Leukotriene A4 Hydrolase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukotriene A4 hydrolase (LTA4H) is a pivotal bifunctional enzyme in the biosynthesis of the potent pro-inflammatory mediator Leukotriene B4 (LTB4). As such, it represents a significant therapeutic target for a spectrum of inflammatory diseases. This technical guide delves into the evaluation of "4-(2-Chloro-4-fluorophenyl)butanoic acid" as a potential inhibitor of LTA4H. While specific inhibitory data for this compound is not currently available in public literature, this document provides a comprehensive framework for its synthesis, characterization, and biological assessment. This includes detailed, adaptable experimental protocols for determining its inhibitory potency against both the epoxide hydrolase and aminopeptidase (B13392206) activities of LTA4H. Furthermore, this guide contextualizes the role of LTA4H within the broader leukotriene signaling pathway and presents comparative data for other known LTA4H inhibitors to serve as a benchmark for future studies.

Introduction to Leukotriene A4 Hydrolase (LTA4H)

Leukotriene A4 hydrolase is a cytosolic zinc-containing enzyme that plays a crucial role in the inflammatory cascade.[1] It is a bifunctional enzyme, exhibiting both epoxide hydrolase and aminopeptidase activities.[2] Its primary role in inflammation is the catalysis of the final and rate-limiting step in the biosynthesis of Leukotriene B4 (LTB4), a powerful chemoattractant for neutrophils and other immune cells.[3][4]

The enzyme converts Leukotriene A4 (LTA4), an unstable epoxide intermediate, into the diol LTB4.[5] LTB4 is implicated in the pathogenesis of numerous inflammatory conditions, including respiratory diseases, dermatoses, and arthritis.[1] By inhibiting LTA4H, the production of LTB4 can be attenuated, thus offering a promising strategy for the management of these diseases.[2] The dual enzymatic nature of LTA4H adds a layer of complexity to its inhibition, as compounds may selectively inhibit one activity over the other, leading to different physiological outcomes.[6]

The Leukotriene Signaling Pathway

The biosynthesis of leukotrienes begins with the liberation of arachidonic acid from the cell membrane. Arachidonic acid is then converted to LTA4 by 5-lipoxygenase. LTA4H subsequently catalyzes the hydrolysis of LTA4 to LTB4. This pathway is a key component of the inflammatory response.

Synthesis of 4-(Aryl)butanoic Acids

Protocol: Synthesis of 4-(4-fluorophenyl)butanoic acid

This protocol is adapted from a method for a structurally related compound and may require optimization for the synthesis of this compound.

Materials:

-

Anhydrous aluminum chloride

-

Fluorobenzene (or 1-chloro-3-fluorobenzene (B165101) for the target molecule)

-

Succinic anhydride (B1165640)

-

Inert organic solvent (e.g., nitrobenzene (B124822) or dichloromethane)

-

Hydrochloric acid

-

Standard laboratory glassware and equipment for organic synthesis

Procedure:

-

Preparation of Aluminum Chloride: Anhydrous aluminum chloride is finely powdered and screened. It is then gently heated to remove any residual moisture and cooled under an inert atmosphere (e.g., nitrogen).

-

Reaction Setup: Under an inert atmosphere, the powdered aluminum chloride and the aryl halide (e.g., fluorobenzene) are dispersed in an appropriate organic solvent in a three-necked flask equipped with a stirrer and a dropping funnel.

-

Addition of Succinic Anhydride: A solution of succinic anhydride in the same solvent is added dropwise to the reaction mixture while maintaining a low temperature (e.g., 0-5 °C) with an ice bath.

-

Reaction: The reaction is allowed to proceed at a controlled temperature (e.g., 25-30 °C) for several hours until completion, which can be monitored by thin-layer chromatography.

-

Work-up: The reaction mixture is then carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction and Purification: The product is extracted with a suitable organic solvent. The organic layer is washed, dried, and the solvent is evaporated. The crude product can be further purified by recrystallization or column chromatography.

Experimental Protocols for LTA4H Inhibition Assays

To evaluate the inhibitory potential of "this compound" on LTA4H, two primary assays are essential: one for the epoxide hydrolase activity and another for the aminopeptidase activity.

Epoxide Hydrolase Activity Assay

This assay directly measures the conversion of LTA4 to LTB4 and is the most relevant for assessing the anti-inflammatory potential of an inhibitor.

Principle:

The epoxide hydrolase activity of LTA4H is determined by incubating the enzyme with its substrate, LTA4. The reaction is then stopped, and the amount of LTB4 produced is quantified, typically by Enzyme-Linked Immunosorbent Assay (ELISA) or by chromatographic methods such as LC-MS/MS.[7]

Materials:

-

Recombinant human LTA4H

-

Leukotriene A4 (LTA4) methyl ester

-

Bovine Serum Albumin (BSA)

-

Reaction buffer (e.g., 10 mM sodium phosphate, pH 7.4)

-

Test compound ("this compound") dissolved in a suitable solvent (e.g., DMSO)

-

LTB4 ELISA kit

-

96-well microplates

-

Incubator

Procedure:

-

Substrate Preparation: LTA4 is freshly prepared by the hydrolysis of LTA4 methyl ester.[7]

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, recombinant LTA4H, and varying concentrations of the test compound. A control with solvent only should be included. Incubate for a defined period (e.g., 15 minutes) at 37°C.[7]

-

Initiation of Reaction: Add the freshly prepared LTA4 solution to each well to initiate the enzymatic reaction. Incubate for a further period (e.g., 10 minutes) at 37°C.[7]

-

Termination of Reaction: Stop the reaction by adding a suitable stop solution or by significant dilution.

-

Quantification of LTB4: Determine the concentration of LTB4 in each well using a commercially available LTB4 ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Aminopeptidase Activity Assay

This assay measures the second enzymatic function of LTA4H and is useful for determining the selectivity of an inhibitor.

Principle:

The aminopeptidase activity is measured spectrophotometrically by monitoring the hydrolysis of a chromogenic substrate, such as L-alanine-p-nitroanilide. The release of p-nitroaniline results in an increase in absorbance at 405 nm.[8]

Materials:

-

Recombinant human LTA4H

-

L-alanine-p-nitroanilide (or another suitable chromogenic substrate)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Test compound ("this compound") dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader with absorbance measurement capabilities at 405 nm

Procedure:

-

Reaction Setup: In a 96-well plate, add the assay buffer, recombinant LTA4H, and varying concentrations of the test compound. A control with solvent only should be included.

-

Initiation of Reaction: Add the chromogenic substrate (L-alanine-p-nitroanilide) to each well to start the reaction.

-

Measurement: Immediately begin monitoring the increase in absorbance at 405 nm at regular intervals using a microplate reader.

-

Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the test compound. Determine the percentage of inhibition and the IC50 value as described for the epoxide hydrolase assay.

Quantitative Data Presentation

The inhibitory activity of "this compound" against LTA4H should be quantified and presented in a clear, tabular format. Below is a template for data presentation, which includes comparative data for other known LTA4H inhibitors for context.

Table 1: Inhibitory Potency of Compounds against Leukotriene A4 Hydrolase

| Compound | LTA4H Epoxide Hydrolase IC50 (nM) | LTA4H Aminopeptidase IC50 (µM) | Reference |

| This compound | To be determined | To be determined | |

| DG-051 | 37 | - | [9] |

| SC-57461A | Potent inhibitor | Inhibits peptidase activity | [6] |

| ARM1 | 500 | No significant inhibition | [10] |

| Bestatin | - | Positive control for inhibition | [11] |

Note: "-" indicates data not available in the cited literature. The potency of SC-57461A is described qualitatively in the reference.

Experimental Workflow

The systematic evaluation of a potential LTA4H inhibitor involves a logical progression of experiments, from initial synthesis to detailed biological characterization.

Conclusion

While direct experimental data on the LTA4H inhibitory activity of "this compound" is not yet published, this technical guide provides a robust framework for its comprehensive evaluation. The provided protocols for synthesis and enzymatic assays are foundational for determining its potency and selectivity. The contextual information on the leukotriene pathway and comparative data for known inhibitors will aid in the interpretation of experimental results and guide further drug development efforts. The systematic approach outlined here will enable researchers to thoroughly characterize this and other novel compounds as potential therapeutic agents for the treatment of inflammatory diseases.

References

- 1. tandfonline.com [tandfonline.com]

- 2. CHEM 351—Biochemistry—Enzymes—3.3.2.6 [biochemistry.prof]

- 3. tandfonline.com [tandfonline.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Synthesis of 4-[4′-bis(2″-chloroethyl)aminophenyl] -3-(difluoromethyl) butanoic acid [3-(difluoromethyl)chlorambucil]-Science-Chemical Encyclopedia-lookchem [lookchem.com]

- 6. Leukotriene A4 hydrolase inhibition improves age-related cognitive decline via modulation of synaptic function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid [mdpi.com]

- 11. A remarkable activity of human leukotriene A4 hydrolase (LTA4H) toward unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

No Publicly Available Data on the Anti-Inflammatory Activity of 4-(2-Chloro-4-fluorophenyl)butanoic Acid

A comprehensive review of scientific literature and chemical databases reveals that 4-(2-Chloro-4-fluorophenyl)butanoic acid is primarily documented as a chemical intermediate for the synthesis of other compounds and is not characterized as a substance with direct anti-inflammatory properties. Despite extensive searches for its biological activity, mechanism of action, and use in anti-inflammatory research, no publicly available data could be retrieved to support the creation of an in-depth technical guide on this specific topic.

Chemical suppliers list this compound, with a registered CAS Number of 1540642-12-2, as a building block for use in the synthesis of more complex molecules.[1][2] However, there are no associated research articles, patents, or pharmacological studies that describe its evaluation as an anti-inflammatory agent. The core requirements for a technical whitepaper—including quantitative data from biological assays, detailed experimental protocols, and the elucidation of signaling pathways—cannot be fulfilled due to the absence of this foundational research.

While numerous derivatives of butanoic and propanoic acids are well-established as potent anti-inflammatory drugs, this specific compound, this compound, does not appear to have been a subject of such investigations in the public domain. Therefore, a detailed analysis of its role in anti-inflammatory research is not possible at this time.

Researchers and drug development professionals interested in novel anti-inflammatory agents may find extensive literature on structurally related compounds that have undergone thorough biological evaluation. However, for this compound itself, the scientific community has not yet published findings related to its potential therapeutic effects.

References

Unraveling the Structure-Activity Relationship of 4-(2-Chloro-4-fluorophenyl)butanoic Acid: A Technical Guide

For Immediate Release

[City, State] – [Date] – While specific research on the structure-activity relationship (SAR) of 4-(2-Chloro-4-fluorophenyl)butanoic acid is not extensively documented in publicly available literature, this technical guide aims to provide a comprehensive overview of the anticipated SAR based on established principles of medicinal chemistry and analysis of structurally related compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics.

The core structure, a phenylbutanoic acid scaffold, is a well-recognized pharmacophore present in a variety of biologically active molecules. The specific substitutions of a chloro group at the 2-position and a fluoro group at the 4-position of the phenyl ring are expected to significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This guide will delve into the anticipated effects of these substitutions and the butanoic acid chain on the molecule's overall activity profile.

Core Structure: Phenylbutanoic Acid

The 4-phenylbutanoic acid backbone serves as the foundational scaffold. The carboxylic acid moiety is a key functional group that can participate in various biological interactions, including hydrogen bonding and ionic interactions with receptor sites. The four-carbon chain provides a degree of flexibility, allowing the phenyl ring to adopt various conformations to fit into a binding pocket.

Impact of Phenyl Ring Substitutions

The nature, position, and combination of substituents on the phenyl ring are critical determinants of a molecule's biological activity. In the case of this compound, the presence of both chlorine and fluorine atoms introduces specific electronic and steric effects.

Electronic Effects: Both chlorine and fluorine are electron-withdrawing groups. This electronic perturbation can influence the acidity of the carboxylic acid group and the overall electron distribution of the aromatic ring, which in turn can affect binding affinity to biological targets.

Steric and Lipophilic Effects: The introduction of halogen atoms increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets of target proteins. The specific placement of the chloro group at the ortho position and the fluoro group at the para position creates a distinct steric and electronic profile that can dictate target selectivity and potency.

Structure-Activity Relationship (SAR) Insights from Analogous Compounds

Due to the limited direct data on this compound, we can infer potential SAR from studies on related phenylalkanoic acids.

Phenylpropanoic Acid Derivatives as PPAR Agonists

Studies on substituted phenylpropanoic acids have identified them as activators of peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid and glucose metabolism. The SAR of these compounds reveals that:

-

The nature and stereochemistry of substituents on the propanoic acid chain are crucial for potency and selectivity.

-

The linkage between the central phenyl ring and a distal aromatic ring, as well as the substituents on the distal ring, significantly impact activity.

These findings suggest that modifications to the butanoic acid chain and the chloro-fluoro-phenyl moiety of the target compound could modulate its activity on nuclear receptors like PPARs.

Halogenated Phenyl Derivatives in Drug Design

The use of chlorine and fluorine substitutions is a common strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates.

-

Fluorine: Often introduced to block metabolic oxidation, improve binding affinity, and alter physicochemical properties such as pKa.

-

Chlorine: Can increase potency and influence the binding mode within a receptor. The position of the chlorine atom is critical, as demonstrated in various classes of drugs where ortho, meta, or para substitution leads to vastly different biological activities.

Potential Biological Activities and Therapeutic Targets

Based on the structural features and the activities of related compounds, this compound and its analogs could be investigated for a range of biological activities, including but not limited to:

-

Anticancer Activity: Phenylbutyric acid itself is known to act as a histone deacetylase (HDAC) inhibitor and has been investigated for its anticancer properties. The halogen substitutions could enhance this activity or confer selectivity for specific HDAC isoforms.

-

Metabolic Disorders: Given the activity of related phenylpropanoic acids on PPARs, this class of compounds could be explored for the treatment of dyslipidemia, obesity, and diabetes.

-

Neurological Disorders: Phenylbutyrate has also been studied for its role as a chemical chaperone in neurodegenerative diseases.

Experimental Protocols for Biological Evaluation

To elucidate the specific SAR of this compound and its analogs, a systematic biological evaluation is necessary. The following are generalized experimental protocols that can be adapted for this purpose.

In Vitro Enzyme Inhibition Assays (e.g., HDAC Inhibition)

-

Objective: To determine the inhibitory potency (IC50) of the compounds against a specific enzyme.

-

Materials: Recombinant human enzyme, fluorogenic substrate, assay buffer, test compounds, and a reference inhibitor.

-

Procedure:

-

Prepare a serial dilution of the test compounds.

-

In a 96-well plate, add the enzyme, assay buffer, and the test compound or reference inhibitor.

-

Incubate for a predefined period at a specific temperature.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Monitor the fluorescence signal over time using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

-

Cell-Based Proliferation Assays (e.g., Anticancer Activity)

-

Objective: To assess the cytotoxic or anti-proliferative effects of the compounds on cancer cell lines.

-

Materials: Cancer cell lines, cell culture medium, fetal bovine serum (FBS), antibiotics, test compounds, and a colorimetric or fluorometric cell viability reagent (e.g., MTT, resazurin).

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compounds for a specified duration (e.g., 48 or 72 hours).

-

Add the cell viability reagent and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the percentage of cell viability relative to an untreated control and determine the EC50 value.

-

Logical Workflow for SAR Study

The following diagram illustrates a logical workflow for conducting an SAR study on this compound and its analogs.

An In-Depth Technical Guide to 4-(2-Chloro-4-fluorophenyl)butanoic Acid: A Key Building Block in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2-Chloro-4-fluorophenyl)butanoic acid, a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry. While not typically an active pharmaceutical ingredient (API) itself, this compound serves as a crucial synthetic intermediate, or building block, for the construction of more complex, biologically active molecules. Its strategic incorporation of both chlorine and fluorine atoms on the phenyl ring allows for the fine-tuning of physicochemical and pharmacokinetic properties of drug candidates. This guide details its chemical properties, a robust synthetic pathway with experimental protocols, and its notable role in the development of potent inhibitors of the p53-MDM2 protein-protein interaction, a key target in oncology.

Chemical Identity and Properties

This compound is a halogenated derivative of phenylbutanoic acid. The presence of the chloro and fluoro substituents on the aromatic ring significantly influences its electronic properties and lipophilicity, making it an attractive scaffold for medicinal chemists.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1540642-13-4 |

| Molecular Formula | C₁₀H₁₀ClFO₂ |

| Molecular Weight | 216.64 g/mol |

| Appearance | Light brown to brown solid |

| Purity (Typical) | ≥95% (HPLC) |

Table 1: Physicochemical Properties of this compound.[1]

Synthesis of this compound

A reliable and scalable synthesis of this compound can be achieved through a two-step process commencing with the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene (B165101), followed by the reduction of the resulting ketoacid.

Experimental Protocols

Step 1: Synthesis of 4-(2-Chloro-4-fluorophenyl)-4-oxobutanoic acid (Friedel-Crafts Acylation)

The Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with succinic anhydride using a Lewis acid catalyst, such as aluminum chloride (AlCl₃), yields the key ketoacid intermediate.[2][3][4][5]

-

Materials: 1-chloro-3-fluorobenzene, succinic anhydride, anhydrous aluminum chloride (AlCl₃), dichloromethane (B109758) (DCM, anhydrous), hydrochloric acid (concentrated), ice, water, sodium sulfate (B86663) (anhydrous).

-

Procedure:

-

To a stirred suspension of anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM at 0-5 °C under a nitrogen atmosphere, slowly add a solution of succinic anhydride (1.0 equivalent) in anhydrous DCM.

-

After stirring for 15 minutes, add 1-chloro-3-fluorobenzene (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-(2-chloro-4-fluorophenyl)-4-oxobutanoic acid.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene (B28343)/hexanes).

-

Step 2: Synthesis of this compound (Ketone Reduction)

The carbonyl group of the ketoacid intermediate is reduced to a methylene (B1212753) group to afford the final product. Two common methods for this transformation are the Clemmensen and Wolff-Kishner reductions. The choice of method depends on the substrate's tolerance to strongly acidic or basic conditions.[6][7][8][9][10][11][12][13][14]

Method A: Clemmensen Reduction (Acidic Conditions) [6][9][10][11]

-

Materials: 4-(2-chloro-4-fluorophenyl)-4-oxobutanoic acid, zinc amalgam (Zn(Hg)), concentrated hydrochloric acid (HCl), toluene, water, sodium bicarbonate solution (saturated).

-

Procedure:

-

Prepare zinc amalgam by stirring zinc powder with a 5% aqueous solution of mercuric chloride for 10 minutes, then decanting the solution and washing the zinc with water.

-

To a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, concentrated HCl, toluene, and 4-(2-chloro-4-fluorophenyl)-4-oxobutanoic acid (1.0 equivalent).

-

Heat the mixture to reflux for 4-8 hours. Additional portions of concentrated HCl may be required during the reaction.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and separate the organic layer.

-

Extract the aqueous layer with toluene (2 x volumes).

-

Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.

-

Method B: Wolff-Kishner Reduction (Basic Conditions) [7][8][12][13][14]

-

Materials: 4-(2-chloro-4-fluorophenyl)-4-oxobutanoic acid, hydrazine (B178648) hydrate (B1144303), potassium hydroxide (B78521) (KOH), diethylene glycol.

-

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, dissolve 4-(2-chloro-4-fluorophenyl)-4-oxobutanoic acid (1.0 equivalent) and potassium hydroxide (4.0 equivalents) in diethylene glycol.

-

Add hydrazine hydrate (3.0 equivalents) and heat the mixture to 120-140 °C for 2 hours.

-

Increase the temperature to 190-200 °C to distill off water and excess hydrazine.

-

Maintain the reflux at this temperature for an additional 4 hours.

-

Cool the reaction mixture, dilute with water, and acidify with concentrated HCl to pH 2-3.

-

Extract the product with ethyl acetate (B1210297) (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final product.

-

Role in Medicinal Chemistry: A Building Block for p53-MDM2 Inhibitors

The true value of this compound in medicinal chemistry lies in its utility as a synthetic precursor. The 2-chloro-4-fluorophenyl moiety is a key pharmacophore in a class of potent and selective small-molecule inhibitors of the p53-MDM2 interaction.

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis. In many cancers where p53 is not mutated, its function is often abrogated by its negative regulator, the murine double minute 2 (MDM2) oncoprotein. MDM2 binds to p53, promoting its degradation and inhibiting its transcriptional activity. The development of small molecules that can disrupt this protein-protein interaction is a promising therapeutic strategy for reactivating p53 and inducing tumor cell death.

A notable example is the clinical candidate Idasanutlin (RG7388), a potent and selective MDM2 inhibitor.[15][16][17] The synthesis of Idasanutlin and related compounds often utilizes intermediates bearing the 2-chloro-4-fluorophenyl group. For instance, the synthesis of Idasanutlin has been reported starting from 4-chloro-2-fluorophenylacetonitrile, the nitrile analog of the title compound of this guide.[15] The 2-chloro-4-fluorophenyl moiety in these inhibitors is designed to mimic a key phenylalanine residue of the p53 protein, enabling it to bind with high affinity to a hydrophobic pocket on the surface of MDM2, thereby disrupting the p53-MDM2 interaction.

The biological activity of Idasanutlin and related compounds underscores the importance of the 2-chloro-4-fluorophenyl scaffold.

| Compound | Assay Type | IC₅₀ (nM) |

| Idasanutlin | HTRF | 6.3 |

| Idasanutlin | FP | 8.9 |

Table 2: Biological Activity of the MDM2 Inhibitor Idasanutlin.[15] (Data compiled from various sources; assay conditions may differ. HTRF = Homogeneous Time-Resolved Fluorescence; FP = Fluorescence Polarization).

Conclusion

This compound is a valuable, non-API intermediate in medicinal chemistry. Its well-defined synthetic pathway, rooted in fundamental organic reactions, makes it an accessible building block for drug discovery programs. The significance of the 2-chloro-4-fluorophenyl moiety, particularly in the development of potent p53-MDM2 inhibitors for cancer therapy, highlights the critical role of such tailored synthetic intermediates. This guide provides the necessary technical information for researchers to synthesize and utilize this compound in their efforts to develop novel therapeutics.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Friedel-Crafts Acylation [organic-chemistry.org]

- 3. EP1404638B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]

- 4. m.youtube.com [m.youtube.com]

- 5. US4621154A - Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid - Google Patents [patents.google.com]

- 6. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 9. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 10. byjus.com [byjus.com]

- 11. Clemmensen Reduction | ChemTalk [chemistrytalk.org]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. byjus.com [byjus.com]

- 15. benchchem.com [benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Fluorine-18 Labeling of the MDM2 Inhibitor RG7388 for PET Imaging: Chemistry and Preliminary Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 4-(2-Chloro-4-fluorophenyl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 4-(2-Chloro-4-fluorophenyl)butanoic acid, a substituted aromatic carboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this document outlines a robust, proposed synthetic pathway based on well-established chemical principles, including Friedel-Crafts acylation and subsequent reduction. It further discusses the predicted chemical and physical properties, and explores potential biological activities by drawing parallels with structurally related molecules. This guide serves as a foundational resource for researchers interested in the synthesis and potential pharmacological investigation of this and similar halogenated arylalkanoic acids.

Introduction

This compound belongs to the class of arylalkanoic acids, a scaffold present in numerous biologically active compounds. The introduction of halogen substituents, such as chlorine and fluorine, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. While specific research on this compound is not extensively documented in public literature, its structural motifs suggest potential applications in medicinal chemistry and materials science. This guide aims to consolidate the available information and provide a scientifically grounded framework for its synthesis and future investigation.

Chemical and Physical Properties

Quantitative data for this compound is sparse. The following table summarizes the basic computed and available information for the compound, identified by CAS Number 899350-29-9.

| Property | Value | Source |

| CAS Number | 899350-29-9 | ChemSrc[1] |

| Molecular Formula | C₁₀H₁₀ClFO₂ | ChemSrc[1] |

| Molecular Weight | 216.63 g/mol | ChemSrc[1] |

| Predicted Boiling Point | Not Available | |

| Predicted Melting Point | Not Available | |

| Predicted Solubility | Not Available |

Proposed Synthetic Pathway

A reliable and widely used method for the synthesis of 4-arylbutanoic acids involves a two-step process: Friedel-Crafts acylation of an aromatic substrate with succinic anhydride (B1165640), followed by the reduction of the resulting ketoacid.

Logical Workflow for Synthesis

Caption: Proposed two-step synthesis of this compound.

Step 1: Friedel-Crafts Acylation

The initial step is the acylation of 1-chloro-3-fluorobenzene with succinic anhydride using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).

Regioselectivity: The directing effects of the substituents on the aromatic ring determine the position of acylation. Both chlorine and fluorine are ortho-, para-directing deactivators.[2][3][4][5] The fluorine atom is a weak deactivator with a notable resonance (+M) effect that can activate the para position. The chlorine atom is also an ortho-, para-director but is more deactivating than fluorine. The electrophilic attack will preferentially occur at the position most activated and least sterically hindered. In 1-chloro-3-fluorobenzene, the positions are:

-

Position 2: Ortho to both Cl and F (sterically hindered).

-

Position 4: Para to F and ortho to Cl.

-

Position 6: Ortho to F and ortho to Cl (sterically hindered).

The primary product is expected to be 4-(2-chloro-4-fluorophenyl)-4-oxobutanoic acid , resulting from acylation at the 4-position, which is para to the more activating (or less deactivating) fluorine atom.

Experimental Protocol (General):

-

To a stirred suspension of anhydrous aluminum chloride (2.2 equivalents) in an inert solvent (e.g., dry dichloromethane (B109758) or nitrobenzene) at 0-5 °C, add succinic anhydride (1.0 equivalent) portion-wise.

-

Add 1-chloro-3-fluorobenzene (1.0 equivalent) dropwise, maintaining the temperature below 10 °C.

-

Allow the mixture to stir at room temperature for several hours, then heat gently (e.g., 50-60 °C) to ensure completion of the reaction.

-

Cool the reaction mixture and pour it carefully onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude 4-(2-chloro-4-fluorophenyl)-4-oxobutanoic acid.

-

Purify the product by recrystallization from an appropriate solvent system (e.g., toluene/hexane).

Step 2: Reduction of the Keto Group

The intermediate ketoacid is then reduced to the final product. The choice of reduction method depends on the stability of the molecule to acidic or basic conditions.

Method A: Clemmensen Reduction (Acidic Conditions) This method is effective for aryl ketones but is not suitable for molecules with acid-sensitive functional groups.

Experimental Protocol (General):

-

Prepare amalgamated zinc by stirring zinc dust with a 5% aqueous solution of mercuric chloride for a few minutes. Decant the aqueous solution.

-

To the amalgamated zinc, add concentrated hydrochloric acid, water, toluene, and the 4-(2-chloro-4-fluorophenyl)-4-oxobutanoic acid (1.0 equivalent).

-

Heat the mixture under reflux for 4-6 hours, with periodic additions of more concentrated hydrochloric acid.

-

After cooling, separate the aqueous layer and extract it with toluene.

-

Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Method B: Wolff-Kishner Reduction (Basic Conditions) This method is suitable for compounds that are sensitive to strong acids.

Experimental Protocol (General):

-

In a flask equipped with a reflux condenser, mix the 4-(2-chloro-4-fluorophenyl)-4-oxobutanoic acid (1.0 equivalent), hydrazine (B178648) hydrate (B1144303) (85%, 2.0 equivalents), and potassium hydroxide (B78521) (4.0 equivalents) in a high-boiling solvent like diethylene glycol.

-

Heat the mixture to 130-140 °C for 1-2 hours.

-

Increase the temperature to around 195-200 °C to distill off water and excess hydrazine.

-

Maintain this temperature for an additional 3-4 hours.

-

Cool the reaction mixture, dilute with water, and acidify with hydrochloric acid to precipitate the product.

-

Filter the solid, wash with water, and recrystallize to obtain the pure this compound.

Potential Biological Activity and Signaling Pathways

There is no specific biological activity reported for this compound in the available literature. However, the activities of structurally related compounds can provide insights into its potential pharmacological profile.

Analogy with 4-Phenylbutyric Acid: 4-Phenylbutyric acid is a well-studied compound that acts as a histone deacetylase (HDAC) inhibitor and an ammonia (B1221849) scavenger.[6][7] It is used in the treatment of urea (B33335) cycle disorders and has been investigated for its potential in cancer therapy and other genetic diseases.[6][7] HDAC inhibitors can modulate gene expression by altering chromatin structure, leading to various cellular effects, including cell cycle arrest, differentiation, and apoptosis.

Potential Signaling Pathway Involvement (Hypothetical): If this compound were to act as an HDAC inhibitor, it could modulate pathways regulated by histone acetylation.

Caption: Hypothetical signaling pathway for this compound as an HDAC inhibitor.

Influence of Halogenation: The presence of chloro and fluoro substituents can alter the compound's lipophilicity, cell permeability, and interaction with target proteins. Halogenated organic compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and antitumor effects.[8] The specific substitution pattern of this compound would need to be evaluated experimentally to determine its biological effects.

Predicted Spectroscopic Data

While experimental spectra are not available, the expected characteristics can be predicted based on the functional groups present in the molecule.

¹H NMR Spectroscopy

-

Aromatic Protons: The three protons on the phenyl ring would appear as complex multiplets in the aromatic region (δ 7.0-7.5 ppm), with splitting patterns influenced by both the chlorine and fluorine atoms.

-

Aliphatic Protons: The butanoic acid chain would show three distinct signals:

-

A triplet for the two protons adjacent to the phenyl ring (C4), likely around δ 2.6-2.8 ppm.

-

A multiplet (quintet or sextet) for the two protons at C3, around δ 1.9-2.1 ppm.

-

A triplet for the two protons at C2, adjacent to the carboxyl group, around δ 2.3-2.5 ppm.

-

-

Carboxylic Acid Proton: A broad singlet far downfield (δ 10-12 ppm), which is exchangeable with D₂O.

¹³C NMR Spectroscopy

-

Carbonyl Carbon: A signal around 175-180 ppm.

-

Aromatic Carbons: Six signals in the range of 115-160 ppm. The carbons attached to fluorine and chlorine would show characteristic large and smaller C-F and C-Cl coupling constants, respectively.

-

Aliphatic Carbons: Three signals for the CH₂ groups of the butanoic acid chain, typically in the range of 25-35 ppm.

Infrared (IR) Spectroscopy

-

O-H Stretch: A very broad absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid.[9]

-

C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹).[9]

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹, typical for a carboxylic acid carbonyl group.[9]

-

C-Cl Stretch: A signal in the fingerprint region, typically 600-800 cm⁻¹.

-

C-F Stretch: A strong absorption in the range of 1000-1300 cm⁻¹.

Mass Spectrometry

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (216.63 g/mol ). The presence of chlorine would result in a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

-

Fragmentation: Common fragmentation patterns for carboxylic acids include the loss of •OH (M-17) and •COOH (M-45). A prominent fragmentation would be the McLafferty rearrangement, which for butanoic acids typically results in a base peak at m/z 60.[10][11] Cleavage at the benzylic position could also lead to characteristic fragments.

Conclusion

This compound is a compound of interest for which specific experimental data remains largely unpublished. This technical guide has provided a comprehensive, albeit predictive, framework for its synthesis via a two-step Friedel-Crafts acylation and reduction pathway, complete with generalized experimental protocols. The potential for this molecule to exhibit biological activity, possibly as an HDAC inhibitor analogous to 4-phenylbutyric acid, has been discussed, although this remains speculative and requires experimental validation. The predicted spectroscopic characteristics outlined here should aid in the identification and characterization of this compound in future research endeavors. This document serves as a valuable starting point for any researcher or drug development professional looking to explore the chemistry and potential applications of this compound.

References

- 1. 4-(4-Chloro-2-fluorophenyl)butanoic acid | CAS#:899350-29-9 | Chemsrc [chemsrc.com]

- 2. csun.edu [csun.edu]

- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 4. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 5. courses.minia.edu.eg [courses.minia.edu.eg]

- 6. 4-Phenylbutyric Acid | C10H12O2 | CID 4775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Clinical and Experimental Applications of Sodium Phenylbutyrate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. mass spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(2-Chloro-4-fluorophenyl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 4-(2-Chloro-4-fluorophenyl)butanoic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis is approached via a robust two-step sequence involving an initial Friedel-Crafts acylation followed by a ketone reduction. This application note includes comprehensive experimental procedures, a summary of reagents, and expected outcomes. Additionally, a selection of potential reduction methods is presented to offer flexibility based on available laboratory resources and substrate compatibility. Characterization data, where available, is provided for the final product.

Introduction

Substituted phenylbutanoic acid derivatives are important structural motifs in a variety of biologically active molecules. The title compound, this compound, possesses a unique substitution pattern on the aromatic ring that makes it an attractive intermediate for the synthesis of novel therapeutic agents. The chloro and fluoro substituents can significantly influence the pharmacokinetic and pharmacodynamic properties of a parent molecule. This protocol outlines a reliable method for the preparation of this compound, starting from commercially available reagents.

Synthesis Overview

The synthesis of this compound is achieved through a two-step process:

-

Step 1: Friedel-Crafts Acylation. 1-Chloro-3-fluorobenzene (B165101) is reacted with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to yield the intermediate, 4-(2-chloro-4-fluorophenyl)-4-oxobutanoic acid.

-

Step 2: Reduction of the Ketone. The carbonyl group of the intermediate is reduced to a methylene (B1212753) group to afford the final product, this compound. Several reduction methods are suitable for this transformation, including the Clemmensen, Wolff-Kishner, and catalytic hydrogenation reactions.

Experimental Protocols

Step 1: Synthesis of 4-(2-Chloro-4-fluorophenyl)-4-oxobutanoic acid (Friedel-Crafts Acylation)

This procedure is adapted from established protocols for the Friedel-Crafts acylation of substituted benzenes with succinic anhydride.

Materials:

-

1-Chloro-3-fluorobenzene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (B109758) (DCM) or another suitable inert solvent (e.g., 1,2-dichloroethane)

-

Concentrated hydrochloric acid (HCl)

-

Crushed ice

-

5% Aqueous sodium bicarbonate (NaHCO₃) solution

-

Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

To the flask, add anhydrous aluminum chloride (2.2 equivalents) and anhydrous dichloromethane.

-

Cool the stirred suspension to 0-5 °C using an ice bath.

-

In a separate beaker, dissolve succinic anhydride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane.

-

Transfer the succinic anhydride solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.

-

Following the addition of succinic anhydride, add 1-chloro-3-fluorobenzene (1.0 equivalent) dropwise via the dropping funnel.

-

After the complete addition, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40 °C for DCM) for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring in a well-ventilated fume hood.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 4-(2-chloro-4-fluorophenyl)-4-oxobutanoic acid.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene (B28343) or an ethanol/water mixture).